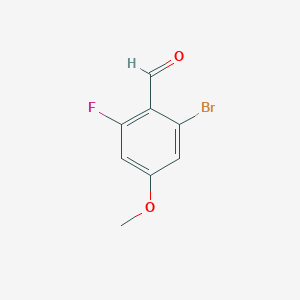

2-Bromo-6-fluoro-4-methoxybenzaldehyde

描述

Contextual Significance of Halogenated and Methoxylated Benzaldehydes as Advanced Synthons

Halogenated and methoxylated benzaldehydes are highly valued in organic synthesis for their versatility. The aldehyde group is a reactive handle for a multitude of chemical reactions, including nucleophilic additions, condensations, and oxidations. The presence of a bromine atom offers a site for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for constructing complex carbon-carbon and carbon-heteroatom bonds.

The fluorine atom, with its high electronegativity and small size, can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability. This is of particular interest in the development of pharmaceuticals and agrochemicals. The methoxy (B1213986) group, an electron-donating substituent, can modulate the reactivity of the aromatic ring and the aldehyde function. The interplay of these substituents in a single molecule, as in 2-bromo-6-fluoro-4-methoxybenzaldehyde, creates a sophisticated building block with multiple, orthogonally addressable reactive sites.

Overview of the Research Landscape for Aromatic Aldehydes in Complex Molecule Synthesis

Aromatic aldehydes are foundational intermediates in the synthesis of a wide array of complex molecules, from pharmaceuticals and fragrances to advanced materials. synquestlabs.com The aldehyde functionality can be readily converted into other functional groups, such as alcohols, carboxylic acids, and imines, making them a gateway to diverse chemical space. synquestlabs.comsigmaaldrich.com

Research in this area is vibrant, with continuous development of new synthetic methods for the preparation of substituted aromatic aldehydes and their application in novel synthetic strategies. For instance, the synthesis of bicyclic heterocycles, which are common scaffolds in medicinal chemistry, often employs ortho-halogenated benzaldehydes. bldpharm.com Furthermore, the unique electronic properties of fluorinated and methoxylated aromatic compounds make them attractive for applications in materials science, such as in the design of liquid crystals and organic light-emitting diodes (OLEDs).

While specific research on this compound is not widely published, the study of its isomers and related compounds provides a strong indication of its potential utility. The precise arrangement of its functional groups suggests that it could be a valuable tool for chemists engaged in the synthesis of novel, high-value molecules.

Due to the limited availability of specific experimental data for this compound, a comparative table of its known isomers is presented below to highlight the influence of substituent placement on chemical properties.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-Bromo-4-fluoro-6-methoxybenzaldehyde | 1936619-75-8 | C₈H₆BrFO₂ | 233.04 | Not Reported |

| 4-Bromo-2-fluoro-6-methoxybenzaldehyde | 856767-09-4 | C₈H₆BrFO₂ | 233.04 | Not Reported |

| 2-Bromo-4-fluoro-5-methoxybenzaldehyde | 865186-62-5 | C₈H₆BrFO₂ | 233.03 | 100-105 |

| 2-Bromo-6-fluorobenzaldehyde (B104081) | 360575-28-6 | C₇H₄BrFO | 203.01 | 43-47 |

| 2-Fluoro-4-methoxybenzaldehyde | 331-64-6 | C₈H₇FO₂ | 154.14 | 43-48 |

Interactive Data Table: Properties of Related Benzaldehyde (B42025) Isomers Users can sort the table by clicking on the headers.

Structure

3D Structure

属性

IUPAC Name |

2-bromo-6-fluoro-4-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c1-12-5-2-7(9)6(4-11)8(10)3-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTZKKHUXJNHZRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)Br)C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801284742 | |

| Record name | 2-Bromo-6-fluoro-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801284742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856767-10-7 | |

| Record name | 2-Bromo-6-fluoro-4-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=856767-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-6-fluoro-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801284742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Bromo 6 Fluoro 4 Methoxybenzaldehyde

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For 2-bromo-6-fluoro-4-methoxybenzaldehyde, several logical disconnections can be envisioned, primarily revolving around the introduction of the four substituents.

A primary disconnection strategy involves the formyl group, which can be introduced late in the synthesis to avoid potential side reactions. This leads to a key intermediate, 1-bromo-3-fluoro-5-methoxybenzene. This precursor can be further disconnected by considering the sequential introduction of the halogen and methoxy (B1213986) substituents.

Figure 1: Retrosynthetic Analysis of this compound

This analysis suggests that the synthesis can be approached by first constructing the 1,3,5-trisubstituted benzene (B151609) ring with the bromo, fluoro, and methoxy groups, followed by the introduction of the aldehyde group at the position activated by the ortho- and para-directing methoxy group and deactivated by the halogens.

Multi-Step Synthesis Pathways from Readily Available Precursors

Based on the retrosynthetic analysis, several multi-step pathways can be designed starting from readily available precursors. The success of these pathways hinges on the regioselective control of each reaction step.

Regioselective Halogenation Strategies (Bromination and Fluorination)

The introduction of bromine and fluorine atoms at specific positions on the aromatic ring is a critical aspect of the synthesis. The directing effects of the existing substituents play a crucial role in achieving the desired regioselectivity.

For instance, starting with 3-fluoroanisole, bromination would be directed by the ortho-, para-directing methoxy group and the ortho-, para-directing (but deactivating) fluoro group. This would likely lead to a mixture of isomers, requiring careful control of reaction conditions or the use of specific brominating agents to favor the desired 2-bromo-5-fluoroanisole. Electrophilic aromatic bromination using reagents like N-bromosuccinimide (NBS) in acetonitrile has been shown to be highly para-selective for anisole derivatives. nih.gov

Alternatively, starting with a precursor where the desired substitution pattern is already partially established can provide better regiocontrol. For example, the bromination of 1-fluoro-3-methoxybenzene would be a key step. The methoxy group is a stronger activating group than fluorine, and its directing effect would likely dominate, leading to bromination at positions 2, 4, or 6. The formation of the desired 1-bromo-5-fluoro-3-methoxybenzene would need to be optimized against other isomers.

| Starting Material | Brominating Agent | Expected Major Product(s) |

| 3-Fluoroanisole | NBS/Acetonitrile | 4-Bromo-3-fluoroanisole, 2-Bromo-3-fluoroanisole, 6-Bromo-3-fluoroanisole |

| 1-Fluoro-3-methoxybenzene | Br2/FeBr3 | 2-Bromo-1-fluoro-3-methoxybenzene, 4-Bromo-1-fluoro-3-methoxybenzene, 6-Bromo-1-fluoro-3-methoxybenzene |

Introduction of the Methoxy Functionality

The methoxy group can be introduced via nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a fluorine atom, activated by electron-withdrawing groups. In a precursor like 2,4-dibromo-6-fluorobenzaldehyde, the fluorine atom is activated by the ortho- and para-bromo and aldehyde groups, making it susceptible to displacement by a methoxide source, such as sodium methoxide. The rate of nucleophilic aromatic substitution is often enhanced with fluorine as the leaving group compared to other halogens. masterorganicchemistry.com

Another approach is the methylation of a corresponding phenol. If a synthetic route leads to a 2-bromo-6-fluoro-4-hydroxybenzaldehyde intermediate, this can be readily converted to the target molecule by reaction with a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base.

Formylation Reactions for Aldehyde Group Incorporation

The introduction of the aldehyde group is a pivotal step and can be achieved through several methods.

A common and effective method for introducing an aldehyde group onto an aromatic ring is through metal-halogen exchange followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF). Starting from the key intermediate, 1-bromo-3-fluoro-5-methoxybenzene, a lithium-halogen exchange can be performed using an organolithium reagent such as n-butyllithium at low temperatures. This generates a highly reactive aryllithium species, which then reacts with DMF to form a tetrahedral intermediate. Subsequent acidic workup yields the desired this compound.

A reported synthesis of 2-bromo-6-fluorobenzaldehyde (B104081) utilizes this strategy, starting from 1-bromo-3-fluorobenzene. google.comlookchem.com The reaction is carried out at -78°C with n-butyllithium and diisopropylamine, followed by the addition of DMF. google.comlookchem.com This precedent suggests that a similar approach would be viable for the more substituted 1-bromo-3-fluoro-5-methoxybenzene.

Reaction Scheme:

Intermediate: 1-bromo-3-fluoro-5-methoxybenzene

Reagents: i) n-BuLi, THF, -78 °C; ii) DMF; iii) H3O+

Product: this compound

An alternative strategy involves the oxidation of a benzylic halide. This pathway would start from a precursor such as 2-bromo-6-fluoro-4-methoxytoluene. The toluene derivative can be subjected to radical bromination at the benzylic position using a reagent like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) to form 1-(bromomethyl)-2-bromo-6-fluoro-4-methoxybenzene.

This benzylic bromide can then be oxidized to the corresponding aldehyde using the Kornblum oxidation. The Kornblum oxidation typically involves reacting the alkyl halide with dimethyl sulfoxide (DMSO) in the presence of a base like sodium bicarbonate. A patent describes the synthesis of 2-bromo-6-fluorobenzaldehyde from 2-bromo-6-fluorotoluene through a similar two-step process involving benzylic bromination followed by Kornblum oxidation. google.comgoogle.com This provides a strong indication that this method would be applicable to the synthesis of the target molecule.

Reaction Scheme:

Starting Material: 2-bromo-6-fluoro-4-methoxytoluene

Step 1 (Benzylic Bromination): NBS, AIBN, CCl4, reflux

Intermediate: 1-(bromomethyl)-2-bromo-6-fluoro-4-methoxybenzene

Step 2 (Kornblum Oxidation): DMSO, NaHCO3, heat

Product: this compound

| Formylation Method | Precursor | Key Reagents | Advantages |

| Metal-Halogen Exchange | 1-Bromo-3-fluoro-5-methoxybenzene | n-BuLi, DMF | High yields, well-established for similar systems |

| Kornblum Oxidation | 2-Bromo-6-fluoro-4-methoxytoluene | NBS, AIBN, DMSO, NaHCO3 | Avoids use of highly reactive organometallics |

Alternative Aldehyde Synthesis Routes (e.g., via Sandmeyer Reaction and Reduction)

An effective alternative pathway for the synthesis of this compound involves a two-step sequence starting from the corresponding aniline (B41778) precursor, 2-bromo-6-fluoro-4-methoxyaniline. This method circumvents some of the challenges associated with direct formylation of highly substituted benzene rings. The process consists of the conversion of the aniline to a benzonitrile via the Sandmeyer reaction, followed by the reduction of the nitrile group to an aldehyde.

The initial step is the diazotization of 2-bromo-6-fluoro-4-methoxyaniline, which is then converted to 2-bromo-6-fluoro-4-methoxybenzonitrile. The Sandmeyer reaction is a reliable method for this transformation, typically employing a copper(I) cyanide catalyst. wikipedia.orgorganic-chemistry.org The diazonium salt intermediate is reacted with CuCN to yield the target nitrile.

The subsequent step is the reduction of the synthesized benzonitrile to this compound. Several reducing agents can be employed for this conversion, with the choice of reagent being critical to prevent over-reduction to the corresponding amine. Diisobutylaluminium hydride (DIBAL-H) is a frequently used reagent for the partial reduction of nitriles to aldehydes. chemistrysteps.com The reaction is typically carried out at low temperatures to ensure the reaction stops at the imine intermediate, which is then hydrolyzed to the aldehyde during aqueous workup. chemistrysteps.com Another approach is the Stephen aldehyde synthesis, which uses tin(II) chloride and hydrochloric acid. wikipedia.org A milder alternative involves catalytic hydrogenation using reagents like Raney Nickel in the presence of formic acid. researchgate.net

A comparison of common reduction methods for converting the intermediate nitrile to the final aldehyde is presented below.

| Reduction Method | Primary Reagent(s) | Typical Conditions | Advantages | Disadvantages |

| DIBAL-H Reduction | Diisobutylaluminium hydride (DIBAL-H) | Low temperature (e.g., -78 °C) followed by aqueous workup | High selectivity for aldehydes | Requires stoichiometric amounts of reagent, cryogenic conditions |

| Stephen Aldehyde Synthesis | Tin(II) chloride (SnCl2), Hydrochloric acid (HCl) | Anhydrous conditions, followed by hydrolysis | Classic method for aromatic nitriles | Use of strong acid, potential for side reactions |

| Catalytic Hydrogenation | Raney Nickel, Formic Acid | Reflux temperature | Catalytic, avoids stoichiometric metal hydrides | Can sometimes lead to over-reduction to amine |

Optimization of Reaction Conditions and Yields for Scalable Synthesis

For the large-scale synthesis of this compound, optimization of reaction conditions for both the Sandmeyer reaction and the subsequent nitrile reduction is crucial to maximize yield and purity while ensuring economic viability. Key parameters for optimization include temperature, reaction time, and the stoichiometry of reagents.

In the Sandmeyer reaction, temperature control is critical during the diazotization step, which is typically carried out at 0-5 °C to prevent the decomposition of the diazonium salt. The subsequent reaction with copper cyanide may require gentle heating to drive the reaction to completion. For the nitrile reduction step, particularly with DIBAL-H, maintaining a very low temperature (e.g., -78 °C) is essential to prevent the formation of the primary amine as a byproduct.

The stoichiometry of the reagents also plays a significant role. In the Sandmeyer reaction, using a slight excess of sodium nitrite and copper cyanide can help to ensure complete conversion of the starting aniline. In the reduction step, precise control of the amount of reducing agent is necessary to achieve selective conversion to the aldehyde.

The following table summarizes key parameters for optimization in this synthetic route.

| Reaction Step | Parameter | Typical Range | Impact on Yield and Purity |

| Sandmeyer Reaction | Temperature | 0-50 °C | Low temperatures for diazotization prevent degradation; higher temperatures may be needed for cyanation. |

| Reagent Stoichiometry | 1.0-1.2 equivalents | Excess reagents can drive the reaction to completion but may complicate purification. | |

| Reaction Time | 1-4 hours | Sufficient time is needed for complete conversion, but prolonged times can lead to side products. | |

| Nitrile Reduction | Temperature | -78 to 25 °C | Crucial for selectivity; low temperatures favor aldehyde formation. |

| Reducing Agent Stoichiometry | 1.0-1.5 equivalents | Excess reducing agent can lead to over-reduction to the amine. | |

| Reaction Time | 1-3 hours | Monitored closely to ensure complete consumption of the nitrile without over-reduction. |

Catalyst Development for Enhanced Efficiency

The efficiency of the synthesis of this compound can be significantly enhanced through catalyst development, particularly for the Sandmeyer reaction. While traditionally a stoichiometric amount of copper(I) cyanide is used, modern approaches focus on developing catalytic systems to improve the reaction's efficiency and reduce copper waste. nih.gov

Recent advancements in Sandmeyer-type reactions have explored the use of various copper catalysts, including Cu(I) and Cu(II) species, often in combination with ligands to enhance their catalytic activity. nih.gov The use of bidentate ligands, for example, can stabilize the copper catalyst and improve its turnover number, allowing for lower catalyst loadings. Phase-transfer catalysts have also been employed to facilitate the reaction between the aqueous diazonium salt and the organic-soluble copper cyanide. nih.gov

For the nitrile reduction step, if a catalytic hydrogenation approach is chosen, the choice of catalyst is paramount. Catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum dioxide are commonly used for nitrile hydrogenation. unacademy.com The development of more selective catalysts that can efficiently reduce the nitrile to the aldehyde without significant amine formation is an active area of research. This can involve modifying the catalyst support, using specific catalyst poisons to deactivate sites that promote over-reduction, or developing novel alloy catalysts like nickel/aluminum alloys. google.com

Solvent Selection and Green Chemistry Considerations

In the Sandmeyer reaction, the diazotization is typically carried out in an aqueous acidic solution. For the subsequent cyanation step, solvents like chloroform or bromoform have been traditionally used, but these are hazardous and environmentally persistent. wikipedia.org Greener alternatives could include the use of ionic liquids or deep eutectic solvents, which are non-volatile and can often be recycled. researchgate.net Performing the reaction in a biphasic system with a recyclable organic solvent can also be a more environmentally friendly approach.

For the nitrile reduction step, especially when using metal hydrides like DIBAL-H, anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (THF) are common. However, these solvents are highly flammable and can form explosive peroxides. sigmaaldrich.com Greener alternatives to these ether solvents include 2-methyltetrahydrofuran (2-MeTHF), which is derived from renewable resources, and cyclopentyl methyl ether (CPME), which has a higher boiling point and is less prone to peroxide formation. sigmaaldrich.com If a catalytic hydrogenation route is employed, alcohols like ethanol or isopropanol can be used as greener solvent options. researchgate.net

The following table provides a comparison of traditional and greener solvent options for the synthesis of this compound.

| Reaction Step | Traditional Solvent | Hazards | Greener Alternative | Advantages of Greener Alternative |

| Sandmeyer Cyanation | Chloroform, Bromoform | Toxic, environmentally persistent | Ionic Liquids, Acetonitrile | Lower volatility, potential for recyclability, lower toxicity |

| Nitrile Reduction | Diethyl Ether, THF | Highly flammable, peroxide formation | 2-MeTHF, CPME | Derived from renewable resources (2-MeTHF), reduced peroxide formation, higher boiling point |

Derivatization and Complex Molecule Construction from 2 Bromo 6 Fluoro 4 Methoxybenzaldehyde

Synthesis of Novel Analogs and Functionalized Derivatives

The reactivity of the aldehyde group and the substitution pattern on the benzene (B151609) ring allow for extensive derivatization, leading to a wide array of novel analogs. These modifications can be tailored to probe structure-activity relationships or to install functionalities for further chemical transformations.

The development of stereoselective synthetic routes is crucial in pharmaceutical and materials science. While direct asymmetric syntheses using 2-Bromo-6-fluoro-4-methoxybenzaldehyde are not extensively documented, its structural analog, 2-bromo-6-fluorobenzaldehyde (B104081), serves as a precursor for creating NMR probes used to determine the enantiomeric purity of sulfinamides. ossila.com Sulfinamides are a well-established class of chiral auxiliaries employed to induce stereoselectivity in a variety of chemical reactions. ossila.com This suggests that this compound can be similarly reacted with chiral auxiliaries. For instance, condensation of the aldehyde with a chiral amine or hydrazine (B178648) can generate chiral imines or hydrazones, which can then undergo diastereoselective reactions, with the auxiliary being removed in a subsequent step.

Table 1: Examples of Chiral Auxiliaries for Asymmetric Synthesis

| Auxiliary Type | Example Structure | Potential Reaction with Aldehyde |

|---|---|---|

| Chiral Amines | (R)-α-Methylbenzylamine | Formation of a chiral imine |

| Chiral Hydrazines | (R)-1-Amino-2-(methoxymethyl)pyrrolidine (RAMP) | Formation of a chiral hydrazone |

| Chiral Alcohols | (1R,2S)-(-)-Ephedrine | Formation of a chiral oxazolidine |

This table presents common chiral auxiliaries and their potential reactions with an aldehyde functional group to induce asymmetry in subsequent synthetic steps.

The aldehyde group is a versatile functional group that can be transformed into a variety of other functionalities, allowing for extensive side-chain diversification. Standard organic transformations can be applied to modify the formyl group and introduce new chemical entities. Furthermore, strategies have been developed for the functionalization of similar bromoarylaldehydes with "clickable" azide (B81097) groups, which can then be used in Huisgen-type cycloadditions to link the molecule to other structures. nih.gov

Key side-chain modifications include:

Reduction: Reduction of the aldehyde using agents like sodium borohydride (B1222165) (NaBH₄) yields the corresponding benzyl (B1604629) alcohol.

Oxidation: Oxidation with reagents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent converts the aldehyde to a carboxylic acid.

Olefinations: Reactions like the Wittig or Horner-Wadsworth-Emmons reaction transform the aldehyde into an alkene, allowing for carbon chain extension.

Condensation Reactions: Condensation with amines, hydrazines, or hydroxylamines can form imines, hydrazones, and oximes, respectively, which can be starting points for further synthesis. researchgate.net

Table 2: Selected Side-Chain Modification Reactions

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Reduction | NaBH₄, LiAlH₄ | Alcohol |

| Oxidation | KMnO₄, PCC, Jones Reagent | Carboxylic Acid |

| Wittig Reaction | Ph₃P=CHR | Alkene |

| Reductive Amination | R₂NH, NaBH₃CN | Amine |

This table summarizes several common chemical reactions for modifying the aldehyde functional group to create diverse side chains.

Formation of Heterocyclic Scaffolds

The ortho-bromo and fluoro substituents on the aromatic ring of this compound are pivotal for the construction of fused heterocyclic systems. These reactions often proceed via intramolecular cyclization, where the aldehyde or a derivative participates in ring closure.

Indazoles are a prominent class of bicyclic heterocycles found in numerous biologically active compounds. researchgate.net The synthesis of indazoles from ortho-halobenzaldehydes is a well-established synthetic strategy. researchgate.netorganic-chemistry.orgorganic-chemistry.org For example, 2-bromo-6-fluorobenzaldehyde is a known starting material for the synthesis of indazoles. ossila.com A common method involves the condensation of the aldehyde with hydrazine to form a hydrazone, which then undergoes intramolecular cyclization with the elimination of hydrogen halide. researchgate.net An alternative, copper-catalyzed, one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide provides an efficient route to 2H-indazoles. organic-chemistry.org The presence of the fluorine atom in this compound can facilitate the nucleophilic aromatic substitution (SNAr) cyclization step. researchgate.net

Beyond simple bicyclic systems, this compound can be a precursor to more complex, fused polycyclic heterocycles. The Povarov reaction, a formal [4+2] cycloaddition, is a powerful tool for synthesizing nitrogen-containing heterocycles like tetrahydroquinolines. researchgate.net In a potential intramolecular variant, the aldehyde could first be converted into an aniline (B41778) derivative via its side chain, which then undergoes a Povarov-type reaction to construct a fused nitrogen-containing ring system. researchgate.net The bromo and fluoro substituents can be used in subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to build additional fused rings, leading to complex polycyclic aromatic or heteroaromatic structures.

The derivatives of this compound, particularly the heterocyclic scaffolds, are valuable intermediates in the synthesis of pharmaceuticals. sgtlifesciences.com The indazole core, readily synthesized from this starting material, is a key structural motif in drugs targeting a range of diseases. researchgate.net For instance, substituted indazoles have been developed as potent inhibitors of interleukin-1 receptor-associated kinase 4 (IRAK4), a target for treating inflammatory diseases. google.com Other indazole derivatives have shown promise as HIV protease inhibitors, serotonin (B10506) receptor antagonists, and vanilloid receptor (VR1) antagonists for pain management. researchgate.net The versatility of the starting aldehyde allows for the introduction of various substituents required for biological activity, making it a key building block in drug discovery and development. google.comnih.gov

Table 3: Therapeutic Areas Associated with Indazole-Based Scaffolds

| Therapeutic Area | Target/Mechanism (Example) | Reference |

|---|---|---|

| Oncology | Antitumor activity via quinazolinone synthesis | researchgate.net |

| Anti-inflammatory | IRAK4 Inhibition | google.com |

| Antiviral | HIV Protease Inhibition | researchgate.net |

| Neurology | Serotonin Receptor Antagonism | researchgate.net |

This table highlights the pharmaceutical relevance of the indazole scaffold, which can be synthesized from ortho-halobenzaldehyde precursors.

Advanced Applications in Materials Science and Organic Synthesis

2-Bromo-6-fluoro-4-methoxybenzaldehyde as a Building Block for Functional Materials

The inherent structural and electronic properties of this compound make it a promising candidate for the development of advanced functional materials. The presence of halogen atoms and a methoxy (B1213986) group influences the electronic nature of the molecule, which can be harnessed in the design of materials with specific optical and electronic characteristics.

Precursor for Semiconducting Nanostructures and Polymers

While direct, detailed research on the application of this compound as a precursor for semiconducting nanostructures and polymers is limited in publicly accessible literature, the broader class of substituted benzaldehydes is recognized for its potential in this area. The aldehyde functionality serves as a versatile handle for a variety of chemical transformations, including condensation and polymerization reactions, which are fundamental to the synthesis of conjugated polymers. These polymers often exhibit semiconducting properties due to the extended π-electron systems that can be constructed. The bromine and fluorine atoms on the aromatic ring of this compound can further modulate the electronic bandgap and solubility of the resulting polymers, which are critical parameters for their performance in electronic devices.

Role in Macromolecular Self-Assembly

The principles of macromolecular self-assembly are crucial for the bottom-up fabrication of well-defined nanostructures. Although specific studies detailing the role of this compound in this process are not extensively documented, related compounds have been shown to influence the self-assembly of macromolecules. The directional nature of non-covalent interactions, such as halogen and hydrogen bonding, which can be facilitated by the bromine, fluorine, and oxygen atoms in this compound, can guide the organization of molecules into ordered supramolecular structures. This controlled arrangement is a key goal in the development of functional nanomaterials for applications in electronics, photonics, and sensing.

Intermediate in the Synthesis of Specialty Chemicals

One of the most significant and well-documented applications of this compound is its use as a crucial intermediate in the synthesis of high-value, complex specialty chemicals, particularly those with biological activity. The compound's reactive sites allow for its incorporation into larger molecular frameworks through various synthetic transformations.

A notable example is its use in the synthesis of benzothiophene (B83047) derivatives that act as STING (Stimulator of Interferon Genes) agonists. google.com The STING pathway is a critical component of the innate immune system, and its activation has emerged as a promising strategy in cancer immunotherapy. In a patented synthetic route, this compound is a starting material for the construction of the benzothiophene core structure, which is central to the biological activity of these immune-stimulating agents. google.com

Furthermore, this aldehyde has been employed in the synthesis of potential inhibitors of bacterial two-component systems. rtu.lv These systems are essential for bacterial signal transduction and are attractive targets for the development of novel antibiotics. In this context, this compound serves as a key building block for the synthesis of 2-aminoquinazolines, a class of compounds investigated for their histidine kinase inhibitory activity. rtu.lv The synthesis involves the reaction of the aldehyde with hydrazine (B178648) hydrate, demonstrating its utility in constructing heterocyclic scaffolds. rtu.lv

| Specialty Chemical | Role of this compound | Therapeutic Area | Reference |

| Benzothiophene Derivatives | Starting material for the synthesis of the core structure | Cancer Immunotherapy (STING Agonists) | google.com |

| 2-Aminoquinazolines | Key building block for the synthesis of the heterocyclic core | Antibacterials (Histidine Kinase Inhibitors) | rtu.lv |

Development of Novel Ligands and Catalysts

The development of novel ligands and catalysts is a cornerstone of modern chemistry, enabling efficient and selective chemical transformations. While specific research detailing the direct use of this compound in the development of standalone ligands or catalysts is not widely reported, its structural features suggest its potential as a precursor for such molecules. The aldehyde group can be readily converted into other functionalities, such as amines or alcohols, which can then be incorporated into larger ligand frameworks. The presence of the bromine atom allows for further functionalization through cross-coupling reactions, a common strategy in the synthesis of complex ligands. The fluorine and methoxy groups can also influence the electronic properties and steric environment of a potential catalytic center, thereby fine-tuning its reactivity and selectivity.

Theoretical and Computational Chemistry of 2 Bromo 6 Fluoro 4 Methoxybenzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule in the absence of environmental factors like solvents or crystal packing forces. These in-silico experiments provide a detailed picture of the molecule's geometry, electronic landscape, and the nature of its chemical bonds.

Geometry Optimization and Conformational Analysis (e.g., using DFT)

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For substituted benzaldehydes, Density Functional Theory (DFT) methods, such as B3LYP or CAM-B3LYP, paired with basis sets like 6-311G++(d,p), are commonly employed to achieve accurate structural predictions. scielo.brresearchgate.netkarazin.ua This process calculates key geometric parameters, including bond lengths, bond angles, and dihedral angles.

For 2-Bromo-6-fluoro-4-methoxybenzaldehyde, calculations would reveal the planarity of the benzene (B151609) ring and the orientation of the aldehyde and methoxy (B1213986) substituents. The repulsive forces between the bulky bromine atom and the adjacent aldehyde group, as well as the fluorine atom, would likely influence the bond angles around the aromatic ring. scielo.br The dihedral angles would indicate the extent to which the substituent groups are in the plane of the benzene ring. scielo.br A conformational analysis would explore the rotational barriers of the aldehyde and methoxy groups to identify the lowest energy conformer.

Illustrative Optimized Geometrical Parameters for this compound This table is illustrative and demonstrates the type of data obtained from DFT calculations.

| Bond Lengths (Å) | Bond Angles (°) | Dihedral Angles (°) | |||

|---|---|---|---|---|---|

| Parameter | Calculated Value | Parameter | Calculated Value | Parameter | Calculated Value |

| C-Br | 1.895 | C1-C2-C3 | 121.5 | C2-C1-C7-O1 | 180.0 |

| C-F | 1.350 | C2-C1-C7 | 123.0 | C6-C1-C7-O1 | 0.0 |

| C-C (aromatic) | 1.390 - 1.410 | C1-C6-C5 | 118.0 | C3-C4-O2-C8 | -2.5 |

| C=O | 1.215 | C-O-C | 117.5 | F-C6-C1-Br | -1.2 |

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential)

The electronic structure dictates the chemical reactivity of a molecule. Key aspects include the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the Molecular Electrostatic Potential (MEP).

The HOMO and LUMO energies are crucial indicators of a molecule's electronic stability and reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is a measure of molecular stability; a larger gap implies higher stability and lower chemical reactivity. semanticscholar.orgresearchgate.net For this compound, the electron-withdrawing nature of the bromine, fluorine, and aldehyde groups, contrasted with the electron-donating methoxy group, would create a complex electronic environment influencing these orbital energies.

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the molecule's surface. scielo.brresearchgate.net It identifies regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). In this compound, the MEP map would likely show a negative potential around the carbonyl oxygen, making it a site for nucleophilic attack, while the area around the aldehyde carbon would be positive, indicating its electrophilic character. scielo.br

Illustrative Frontier Orbital Energies for this compound This table is illustrative and demonstrates the type of data obtained from electronic structure analysis.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy (EHOMO) | -7.25 |

| LUMO Energy (ELUMO) | -1.80 |

| HOMO-LUMO Gap (ΔE) | 5.45 |

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic delocalization within a molecule. faccts.dewisc.edu It transforms the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals that align with classical chemical concepts like bonds, lone pairs, and core orbitals. faccts.de

Illustrative NBO Analysis - Major E(2) Stabilization Energies This table is illustrative and demonstrates the type of data obtained from NBO analysis.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (O, methoxy) | π* (C3-C4) | 25.5 |

| LP (O, carbonyl) | π* (C1-C7) | 18.2 |

| π (C3-C4) | π* (C1-C2) | 15.8 |

| LP (F) | σ* (C1-C6) | 5.1 |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms, predicting the feasibility of chemical transformations, and understanding the factors that control reaction outcomes.

Prediction of Mechanistic Steps and Energetic Barriers

By modeling the potential energy surface of a reaction, computational chemists can map out the entire reaction pathway, from reactants to products. This involves locating and characterizing stationary points, including local minima (reactants, intermediates, products) and first-order saddle points, known as transition states (TS). The energy difference between the reactants and the transition state defines the activation energy or energetic barrier of a reaction step. scielo.br

For a molecule like this compound, one could model its synthesis or its subsequent reactions. For example, the nucleophilic substitution of the fluorine atom by a methoxy group to form a related compound could be modeled. google.com Such a study would involve optimizing the geometries of the reactant, the transition state (where the bond to the fluorine is breaking and the bond to the methoxy group is forming), and the product. Calculating the energies of these structures would provide the reaction's energy profile, indicating whether the reaction is kinetically and thermodynamically favorable.

Solvent Effects on Reactivity and Conformation

Reactions are typically carried out in a solvent, which can have a profound impact on molecular conformation, stability, and reactivity. Computational models can account for these effects using various solvation models, such as the Polarizable Continuum Model (PCM). acs.org These models simulate the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in a more realistic environment.

For this compound, the polarity of the solvent could influence the conformational equilibrium, particularly the orientation of the polar aldehyde and methoxy groups. Furthermore, for reactions involving this compound, the solvent can differentially stabilize the reactants, transition state, and products. A polar solvent might stabilize a polar transition state more than the reactants, thereby lowering the activation energy and accelerating the reaction rate. acs.org Therefore, incorporating solvent effects is crucial for accurately predicting and understanding the chemical behavior of the molecule in solution.

Intermolecular Interactions and Supramolecular Assembly Studies of this compound

Analysis of Halogen Bonding and Hydrogen Bonding Networks

Halogen bonds are highly directional, noncovalent interactions that occur between a halogen atom with a region of positive electrostatic potential (the σ-hole) and a Lewis base. scielo.br In the context of this compound, the bromine atom is a potential halogen bond donor. The fluorine atom, due to its high electronegativity and low polarizability, is generally a poor halogen bond donor but can act as a hydrogen bond acceptor.

Hydrogen bonds, particularly weaker C–H···O interactions, are also expected to play a significant role in the supramolecular structure. The aldehyde oxygen and the methoxy oxygen are potent hydrogen bond acceptors, while the aromatic and aldehyde C-H groups can act as donors.

A detailed computational and crystallographic study on the related compound 6-bromo-2,3-dimethoxybenzaldehyde provides a template for the types of interactions that could be expected. scielo.br In its crystal structure, both halogen and hydrogen bonds are instrumental in forming a stable three-dimensional network.

Key Interaction Types:

Halogen Bonding (Br···Br): In the crystal structure of 6-bromo-2,3-dimethoxybenzaldehyde, a frontal Br···Br interaction is observed, which helps to form dimeric motifs. scielo.br The analysis using the Quantum Theory of Atoms in Molecules (QTAIM) confirms this as a low-intensity interaction, characterized by a specific bond critical point (BCP). scielo.br

The table below, adapted from the study of 6-bromo-2,3-dimethoxybenzaldehyde, illustrates the topological parameters calculated at the bond critical points (BCPs) for its key intermolecular interactions, providing a quantitative measure of their strength. scielo.br

| Interaction Type | Distance (Å) | Electron Density (ρBCP) (a.u.) | Laplacian (∇²ρBCP) (a.u.) |

| Br···Br | 3.54 | 0.006 | Positive |

| C₈–H···O₂ | 2.43 | 0.011 | Positive |

| Data derived from a study on 6-bromo-2,3-dimethoxybenzaldehyde. scielo.br |

For this compound, a similar interplay of Br···O or Br···F halogen bonds and C–H···O or C–H···F hydrogen bonds would be anticipated, creating a complex and stable network that defines its solid-state architecture.

Crystal Packing and Solid-State Structure Prediction

Crystal Structure Prediction (CSP) is a computational methodology used to identify the most stable, low-energy crystal packing arrangements for a given molecule before it is synthesized or crystallized. chemrxiv.org This process involves generating a vast number of hypothetical crystal structures and ranking them based on their calculated lattice energies, often using a combination of force fields and more accurate Density Functional Theory (DFT) calculations. chemrxiv.org

For molecules like this compound, CSP would explore the various ways the molecules can pack together, driven by the intermolecular forces discussed previously. The analysis of crystal packing in related compounds using tools like Hirshfeld surface analysis provides critical insights into these arrangements.

Hirshfeld Surface Analysis:

This technique maps the intermolecular contacts in a crystal by partitioning the electron density. It allows for the visualization and quantification of different interaction types. In a study of 2-bromo-p-tolualdehyde , Hirshfeld surface analysis revealed offset face-to-face and edge-to-face π-stacking interactions, in addition to C–H···O and Br···H contacts, which collectively stabilize the crystal structure. researchgate.net

The key parameters derived from such an analysis for 2-bromo-p-tolualdehyde are summarized below.

| Interaction Parameter | Description | Value |

| π-stacking (offset face-to-face) | Ring centroid-to-centroid distance | 3.864 Å |

| Interplanar distance | 3.411 Å | |

| Ring-offset slippage parameter | 1.791 Å | |

| C–H···π interaction | H···Centroid distance | 2.770 Å |

| Data derived from a study on 2-bromo-p-tolualdehyde. researchgate.net |

Predicting the solid-state structure of this compound would involve a thorough computational search for low-energy polymorphs. chemrxiv.org The final predicted structure(s) would represent a delicate balance between stabilizing forces: the directional halogen and hydrogen bonds orienting the molecules in specific ways, and the less directional van der Waals forces and π-stacking interactions contributing to efficient space-filling. scielo.brresearchgate.net The interplay between the electron-donating methoxy group and the electron-withdrawing halogen and aldehyde groups would significantly influence the molecule's electrostatic potential, directly impacting the nature and strength of these intermolecular contacts.

Advanced Analytical Methodologies for Mechanistic and Structural Elucidation

In-situ and Time-Resolved Spectroscopic Techniques for Reaction Monitoring

In-situ and time-resolved spectroscopic techniques are powerful tools for observing chemical reactions as they occur. These methods allow for the real-time tracking of reactant consumption, intermediate formation, and product generation without the need for sampling and quenching the reaction. This provides invaluable insights into reaction kinetics and mechanisms.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Changes

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for monitoring functional group transformations during a chemical reaction. By passing infrared radiation through a reaction mixture, the absorption of specific frequencies corresponding to the vibrational modes of molecular bonds can be measured. Changes in the intensity of these absorption bands over time provide a direct measure of the concentration changes of the species involved.

For a reaction involving 2-Bromo-6-fluoro-4-methoxybenzaldehyde, such as a reduction of the aldehyde to an alcohol or its oxidation to a carboxylic acid, in-situ FTIR would be invaluable. The key functional group, the aldehyde C=O stretch, would be a primary focus. In many benzaldehyde (B42025) derivatives, this stretch gives rise to a strong absorption band in the region of 1680-1730 cm⁻¹. bldpharm.com The disappearance of this band and the appearance of new bands, for instance, a broad O-H stretching band around 3200-3600 cm⁻¹ for an alcohol product, would signify the progress of the reaction.

Illustrative FTIR Data for a Substituted Benzaldehyde

The following table presents typical FTIR absorption bands that would be monitored to track a reaction of this compound. The wavenumbers are based on characteristic values for similar molecules.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Change During Reaction (e.g., Reduction) |

| Aldehyde (-CHO) | C=O Stretch | ~1700 | Decrease |

| Aldehyde (-CHO) | C-H Stretch | ~2750 and ~2850 | Decrease |

| Aromatic Ring | C=C Stretch | ~1600, ~1580, ~1470 | Minimal Change |

| Methoxy (B1213986) (-OCH₃) | C-O Stretch | ~1250 and ~1030 | Minimal Change |

| Fluoroaromatic | C-F Stretch | ~1200-1100 | Minimal Change |

| Bromoaromatic | C-Br Stretch | ~600-500 | Minimal Change |

| Alcohol (-CH₂OH) | O-H Stretch (Broad) | ~3400 | Increase |

| Alcohol (-CH₂OH) | C-O Stretch | ~1050 | Increase |

This table is illustrative and actual peak positions may vary.

Raman Spectroscopy for Vibrational Fingerprints

Raman spectroscopy is another vibrational spectroscopy technique that is complementary to FTIR. It relies on the inelastic scattering of monochromatic light, usually from a laser. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations, such as those found in aromatic rings.

In the context of this compound, Raman spectroscopy would be highly effective for monitoring changes in the aromatic ring system and the carbon-halogen bonds during a reaction. The vibrational modes of the benzene (B151609) ring provide a detailed "fingerprint" of the molecule. Any reaction that alters the electronic structure of the ring, such as a substitution reaction, would lead to shifts in the Raman bands. Like FTIR, the aldehyde C=O stretch is also Raman active and can be monitored.

Illustrative Raman Shifts for a Substituted Benzaldehyde

The table below shows expected Raman shifts for the key functional groups in this compound.

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Aldehyde (-CHO) | C=O Stretch | ~1695 |

| Aromatic Ring | Ring Breathing Mode | ~1000 |

| Aromatic Ring | C=C Stretch | ~1600 |

| Methoxy (-OCH₃) | CH₃ Rocking | ~1170 |

| Fluoroaromatic | C-F Stretch | ~1250 |

| Bromoaromatic | C-Br Stretch | ~550 |

This table is illustrative. Data is based on typical values for substituted benzaldehydes.

Advanced Nuclear Magnetic Resonance (NMR) for Reaction Intermediates and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for structural elucidation in organic chemistry. Advanced NMR techniques, including 2D experiments like COSY and HSQC, can provide detailed information about the connectivity of atoms in a molecule. For reaction monitoring, time-resolved NMR experiments can track the appearance and disappearance of signals corresponding to reactants, intermediates, and products. sigmaaldrich.com

In the study of this compound, ¹H NMR would show distinct signals for the aldehyde proton (typically around 9.5-10.5 ppm), the methoxy protons (~3.8-4.0 ppm), and the aromatic protons. ¹³C NMR would provide signals for each unique carbon atom, including the carbonyl carbon (~190 ppm). ¹⁹F NMR would be particularly useful for this molecule, providing a sensitive probe for changes in the electronic environment around the fluorine atom. The detection of transient signals in the NMR spectrum during a reaction could indicate the formation of short-lived intermediates, providing crucial mechanistic clues. Furthermore, NMR is indispensable for determining the stereochemistry of products, for instance, by measuring coupling constants or through NOE experiments. chegg.com

Illustrative ¹H NMR Chemical Shifts for a Related Benzaldehyde Isomer

The following data is for the related compound 2-bromo-4-fluoro-benzaldehyde and serves to illustrate the types of signals expected. rsc.org

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde (CHO) | ~10.0 | Singlet |

| Aromatic (H adjacent to CHO) | ~7.9 | Multiplet |

| Aromatic (H adjacent to F) | ~7.2 | Multiplet |

| Aromatic (H adjacent to Br) | ~7.8 | Multiplet |

This data is for an illustrative analogue and not the target compound.

X-ray Crystallography for Precise Solid-State Structure Determination of Derivatives and Intermediates

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. By diffracting X-rays off a single crystal of a compound, a detailed electron density map can be generated, from which atomic positions, bond lengths, and bond angles can be determined with high precision.

While no crystal structure for this compound itself has been reported, this technique would be invaluable for characterizing any crystalline derivatives or stable intermediates formed from its reactions. For example, if a reaction product could be crystallized, X-ray crystallography would unambiguously confirm its structure and stereochemistry. Studies on other multi-substituted benzaldehyde derivatives have shown how intermolecular interactions like hydrogen bonding and halogen bonding dictate the crystal packing. nih.govrsc.org

Illustrative Crystallographic Data for a Substituted Benzaldehyde Derivative

The following table outlines the type of information that would be obtained from an X-ray crystallographic study of a derivative of this compound.

| Parameter | Description | Illustrative Value (for a generic benzaldehyde derivative) |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | The lengths and angles of the unit cell. | a = 8.5 Å, b = 6.2 Å, c = 12.1 Å, β = 98° |

| Bond Length (C=O) | The distance between the carbon and oxygen atoms of the carbonyl. | ~1.21 Å |

| Bond Angle (C-C-C) | The angle between three adjacent carbon atoms in the aromatic ring. | ~120° |

This table contains hypothetical data for illustrative purposes.

High-Resolution Mass Spectrometry for Elucidating Reaction Pathways and Byproducts

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the elemental composition of a molecule with high accuracy. Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This precision allows for the calculation of a unique elemental formula, which is critical for identifying unknown products and byproducts in a reaction mixture.

For this compound (C₈H₆BrFO₂), the exact mass can be calculated. When analyzing a reaction mixture, HRMS can be coupled with a separation technique like liquid chromatography (LC-HRMS) to identify not only the expected product but also minor components that could provide insight into alternative reaction pathways or degradation products. The fragmentation pattern of the parent ion in tandem mass spectrometry (MS/MS) experiments can further aid in the structural elucidation of these compounds.

Illustrative High-Resolution Mass Spectrometry Data

The table below shows the calculated exact masses for this compound and a hypothetical reduction product.

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| This compound | C₈H₆BrFO₂ | 231.9535 |

| (2-Bromo-6-fluoro-4-methoxyphenyl)methanol | C₈H₈BrFO₂ | 233.9692 |

These values are calculated based on the elemental compositions.

Future Perspectives and Emerging Research Avenues for 2 Bromo 6 Fluoro 4 Methoxybenzaldehyde

Exploration of Undiscovered Reactivity Profiles

The reactivity of 2-Bromo-6-fluoro-4-methoxybenzaldehyde is governed by the interplay of its diverse functional groups. The aldehyde group can participate in a wide range of transformations, including nucleophilic additions, reductions, and condensations. The bromine and fluorine atoms at the ortho-positions relative to the aldehyde offer handles for various cross-coupling reactions and can influence the reactivity of the aromatic ring. innospk.com

Future research is likely to focus on leveraging the bromine atom for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce new carbon-carbon bonds. smolecule.com The presence of the ortho-fluorine atom may modulate the electronic properties and reactivity of the molecule in these transformations. Furthermore, the aldehyde group can be utilized as a directing group for ortho-C(sp2)–H functionalization, enabling the introduction of a wide array of substituents at the adjacent carbon atom. acs.org The methoxy (B1213986) group, being an electron-donating group, will also influence the regioselectivity and rate of these reactions.

Investigations into the compound's participation in the synthesis of heterocyclic compounds are also anticipated. For instance, similar to 2-bromo-6-fluorobenzaldehyde (B104081), it could be a precursor for the synthesis of bicyclic heterocycles like indazoles through copper-catalyzed reactions. ossila.com The unique electronic environment created by the combination of the bromo, fluoro, and methoxy substituents could lead to novel reactivity and the formation of previously inaccessible molecular scaffolds.

Table 1: Potential Reactivity Profiles of this compound

| Reaction Type | Potential Reagents | Potential Products |

|---|---|---|

| Suzuki-Miyaura Coupling | Aryl boronic acids, Pd catalyst | Biaryl compounds |

| Buchwald-Hartwig Amination | Amines, Pd catalyst | N-Aryl compounds |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst | Aryl alkynes |

| Heck Reaction | Alkenes, Pd catalyst | Arylated alkenes |

| Aldol Condensation | Ketones/Aldehydes, Acid/Base catalyst | α,β-Unsaturated carbonyls |

| Wittig Reaction | Phosphonium ylides | Alkenes |

| Reductive Amination | Amines, Reducing agent | Secondary/Tertiary amines |

Integration into Flow Chemistry and Automated Synthesis Platforms

The precise control over reaction parameters offered by flow chemistry makes it an ideal platform for exploring the reactivity of complex molecules like this compound. The integration of this compound into automated synthesis platforms could enable the rapid generation of a library of derivatives. This high-throughput approach would be invaluable for screening for biological activity or for identifying materials with desired properties.

Automated platforms can systematically vary reaction conditions and reactants, allowing for the efficient optimization of reactions and the discovery of novel transformations. For example, an automated system could be programmed to perform a series of cross-coupling reactions on this compound with a diverse set of building blocks, leading to a large and structurally diverse compound library. The use of such platforms can significantly accelerate the discovery process in drug development and materials science. uchicago.edu

Application in Advanced Catalysis and Sustainable Chemical Processes

The structural features of this compound suggest its potential as a ligand in advanced catalysis. The presence of heteroatoms (O, F, Br) allows for coordination with metal centers, and the aromatic ring can be further functionalized to tune the steric and electronic properties of the resulting catalyst. Such tailored catalysts could find applications in a variety of sustainable chemical processes, including asymmetric synthesis and C-H activation.

Furthermore, the aldehyde functionality opens the door to its use in organocatalysis. Aldehydes can participate in enamine and iminium ion catalysis, enabling a range of enantioselective transformations. acs.orgnih.govresearchgate.net Future research could explore the development of chiral catalysts derived from or utilizing this compound for asymmetric C-C and C-heteroatom bond-forming reactions. acs.org The development of such catalytic systems aligns with the principles of green chemistry by reducing the reliance on heavy metal catalysts.

Design of Novel Architectures for Smart Materials

The unique combination of functional groups in this compound makes it a promising building block for the design of novel smart materials. The aldehyde group can be used for polymerization and cross-linking to form complex polymer networks. nbinno.com The fluorine and bromine atoms can impart properties such as thermal stability, hydrophobicity, and altered electronic characteristics, which are desirable in high-performance polymers and coatings. nbinno.com

Drawing parallels from the structurally related 2-Bromo-6-fluorobenzaldehyde, which aids in the self-assembly of macromolecules to form nanostructures, this compound could be employed in the fabrication of advanced materials with tailored properties. ossila.com Its potential as a precursor for semiconducting materials is also an exciting avenue for exploration. Furthermore, its application could extend to the synthesis of functional dyes, liquid crystals, and organic light-emitting diodes (OLEDs), where precise molecular design is crucial for performance. nbinno.com The ability to functionalize the molecule through its various reactive sites allows for the fine-tuning of its electronic and optical properties, making it a versatile component in the materials science toolkit. nbinno.com

Table 2: Potential Applications in Smart Materials

| Material Type | Potential Role of this compound | Desired Properties |

|---|---|---|

| High-Performance Polymers | Monomer or cross-linking agent | Thermal stability, hydrophobicity, chemical resistance |

| Organic Semiconductors | Precursor for conjugated systems | Tunable bandgap, charge carrier mobility |

| Functional Dyes | Chromophore core | Strong absorption, high quantum yield |

| Liquid Crystals | Mesogenic core | Anisotropic properties, electro-optical switching |

| Organic Light-Emitting Diodes (OLEDs) | Component of emissive or charge-transport layers | High efficiency, color purity, long lifetime |

常见问题

Q. What are the recommended analytical techniques for confirming the purity and structure of 2-Bromo-6-fluoro-4-methoxybenzaldehyde?

- Methodological Answer : Purity and structural confirmation require a combination of techniques:

- Nuclear Magnetic Resonance (NMR) : Analyze H and C NMR spectra to verify substituent positions and integration ratios. For example, methoxy (-OCH) protons typically resonate at δ 3.8–4.0 ppm.

- Infrared (IR) Spectroscopy : Identify characteristic carbonyl (C=O) stretches (~1700 cm) and C-Br/F vibrations.

- Mass Spectrometry (MS) : Confirm molecular weight (203.01 g/mol) and fragmentation patterns.

Cross-referencing with PubChem data ensures accuracy.

Q. What safety precautions should be observed when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact due to unstudied toxicological properties.

- First Aid : For skin exposure, wash immediately with soap/water (≥15 mins); for eye contact, flush with water (10–15 mins) and consult an ophthalmologist.

- Ventilation : Work in a fume hood to prevent inhalation of volatile byproducts.

Q. What are the common synthetic routes for preparing this compound?

- Methodological Answer :

- Halogenation of Methoxybenzaldehyde : Direct bromination/fluorination of 4-methoxybenzaldehyde using Br/FeBr or F/HF under controlled conditions.

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with bromo/fluoro aryl halides and aldehyde precursors.

- Retrosynthetic Analysis : Break down the molecule into simpler fragments (e.g., 4-methoxybenzaldehyde and halogenating agents).

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity or stability of this compound under varying reaction conditions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model electronic effects of substituents (e.g., electron-withdrawing F/Br vs. electron-donating OCH) on reaction intermediates.

- Molecular Dynamics (MD) Simulations : Study solvent interactions (e.g., polar aprotic solvents like DMF) to optimize reaction kinetics.

- Thermodynamic Stability : Calculate Gibbs free energy changes for degradation pathways using software like COSMO-RS.

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for halogenated benzaldehyde derivatives?

- Methodological Answer :

- Decoupling Experiments : Apply F NMR to distinguish fluorine coupling effects on adjacent protons.

- 2D NMR Techniques : Use HSQC and HMBC to correlate H-C signals and confirm substituent positions.

- Crystallographic Validation : Compare experimental NMR data with X-ray crystallography results (e.g., centroid–centroid stacking distances in aromatic rings).

Q. How do electronic effects of substituents (Br, F, OCH) influence regioselectivity in nucleophilic attacks on this compound?

- Methodological Answer :

- Resonance and Inductive Effects :

- Bromo/Fluoro : Electron-withdrawing groups meta-direct nucleophiles to the para position relative to OCH.

- Methoxy : Electron-donating group directs nucleophiles ortho/para to itself.

- Experimental Validation : Perform competitive reactions with nucleophiles (e.g., Grignard reagents) and analyze product ratios via HPLC.

Q. What methodologies track degradation pathways or byproduct formation during storage of halogenated benzaldehydes?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to heat/humidity (40°C, 75% RH) and monitor via LC-MS for oxidation (e.g., benzoic acid formation).

- Solid-State Analysis : Use powder XRD to detect crystallinity changes, which correlate with stability.

- Gas Chromatography (GC) : Quantify volatile degradation products (e.g., HBr or HF release) under inert vs. ambient conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。